molecular formula C8H6BrN3 B8066321 3-bromo-5-(1H-pyrazol-4-yl)-pyridine

3-bromo-5-(1H-pyrazol-4-yl)-pyridine

Cat. No.: B8066321
M. Wt: 224.06 g/mol
InChI Key: MCHCVCLYFKGCEE-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-pyrazol-4-yl)-pyridine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-pyrazol-4-yl)-pyridine typically involves the formation of the pyrazole ring followed by bromination. One common method includes the cycloaddition of substituted aromatic aldehydes and tosylhydrazine with terminal alkynes . The reaction conditions often involve refluxing in ethanol with glacial acetic acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1H-pyrazol-4-yl)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

3-bromo-5-(1H-pyrazol-4-yl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-pyrazol-4-yl)-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(1H-pyrazol-4-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or material design.

Properties

IUPAC Name

3-bromo-5-(1H-pyrazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-1-6(2-10-5-8)7-3-11-12-4-7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHCVCLYFKGCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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